molecular formula C16H26N4O3 B2863679 Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1353952-97-2

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2863679
CAS No.: 1353952-97-2
M. Wt: 322.409
InChI Key: OHSMTPJFOHVDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS: 1353952-97-2) is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyrimidine ring. Its molecular formula is C₁₆H₂₆N₄O₃, with a molecular weight of 322.40 g/mol . The pyrimidine ring is substituted with an ethoxy group at position 6, while the piperazine ring contains a methyl group at position 2. This structural configuration contributes to its role as a key intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules such as 5-HT₂C agonists . The compound is typically synthesized via coupling reactions involving tert-butyl piperazine-1-carboxylate and pyrimidine derivatives under palladium catalysis or using activating agents like propylphosphonic anhydride (T3P®) .

Properties

IUPAC Name

tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)20-8-7-19(10-12(20)2)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMTPJFOHVDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCN(CC2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react ethoxypyrimidin-4-yl with a suitable amine under controlled conditions to form the piperazine core

Industrial Production Methods: : On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. Large-scale reactors and purification systems are employed to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and alkyl halides for substitution reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: : In biological research, tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: : This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (BD289092): This analogue (CAS: 1353989-90-8) replaces the hydrogen at position 2 of the pyrimidine with a methylthio (-SMe) group. Molecular Weight: 356.43 g/mol (C₁₆H₂₈N₄O₃S). Synthesis: Similar coupling methods but with 6-ethoxy-2-(methylthio)pyrimidine-4-carboxylic acid .
  • (R)-tert-Butyl 4-(5-fluoro-4-(4-fluorophenoxy)pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate (pre-20b): This chiral analogue introduces a fluorine atom at position 5 of the pyrimidine and a 4-fluorophenoxy group at position 3. Yield: 61% (vs. typical yields of 43–70% for similar compounds) .

Pyridine-Based Analogues

  • tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2): Replaces the pyrimidine core with a pyridine ring. Molecular Weight: 295.34 g/mol (C₁₄H₂₀FN₃O₂).
  • tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate :
    Substitutes ethoxypyrimidine with bromopyridine, introducing a heavy atom that may facilitate crystallography studies. Bromine’s bulkiness could hinder rotational freedom .

    • Molecular Weight : 342.23 g/mol (C₁₄H₂₀BrN₃O₂).

Physicochemical Properties

Property Target Compound BD289092 pre-20b
Molecular Weight 322.40 g/mol 356.43 g/mol 392.41 g/mol
Purity 95% 95% 95%
LogP (Predicted) 2.8 3.2 3.5
Solubility (Water) Low Very low Moderate
Key Functional Groups Ethoxy, tert-butyl carbamate Methylthio, ethoxy Fluoro, phenoxy

Biological Activity

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (commonly referred to as "Compound A") is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H28N4O3
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 1353989-73-7

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of specific enzymes related to neurodegenerative diseases, particularly those associated with Alzheimer's disease.

  • Inhibition of Acetylcholinesterase (AChE) : Compound A has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.
  • Modulation of Amyloid-beta Aggregation : Studies suggest that Compound A can reduce the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By preventing the formation of these aggregates, the compound may help mitigate neurotoxicity associated with amyloid plaques.

Neuroprotective Properties

Research has demonstrated that Compound A exhibits neuroprotective effects in vitro and in vivo. For instance, it has been observed to enhance cell viability in astrocytes exposed to amyloid-beta toxicity, suggesting a protective mechanism against neurodegeneration.

Anti-inflammatory Activity

The compound also appears to exert anti-inflammatory effects by modulating pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial in reducing neuroinflammation, which is a common feature in neurodegenerative diseases.

Data Table: Biological Activities and Effects

Activity Effect Reference
Acetylcholinesterase InhibitionEnhanced cholinergic transmission
Amyloid-beta Aggregation InhibitionReduced neurotoxicity
NeuroprotectionIncreased astrocyte viability
Anti-inflammatoryDecreased cytokine levels

Study 1: In Vitro Neuroprotection

In a study assessing the neuroprotective effects of Compound A on astrocytes treated with amyloid-beta, results indicated a significant increase in cell viability when Compound A was co-administered with amyloid-beta compared to controls. Specifically, cell viability improved from 43.78% (amyloid-beta alone) to 62.98% (with Compound A) .

Study 2: In Vivo Efficacy

In an animal model simulating Alzheimer's disease, Compound A was administered alongside scopolamine to evaluate its effects on memory impairment and neurodegeneration. The treatment group showed marked improvements in cognitive function and reduced levels of amyloid-beta aggregates compared to untreated controls .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent for neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation positions it as a promising candidate for further research and development.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a tert-butyl piperazine precursor with a substituted pyrimidine. For example, Suzuki-Miyaura cross-coupling can be employed using tert-butyl 4-bromo-3-methylpiperazine-1-carboxylate and 6-ethoxy-4-pyrimidinylboronic acid. Key conditions include:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) .
  • Base: Sodium carbonate (aqueous) .
  • Solvent: Dimethoxyethane or THF under reflux .
    Yields are influenced by reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for boronic acid:halide). Purification via silica gel chromatography is standard.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ethoxy group at ~1.3–1.5 ppm and ~4.0–4.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 363.19) .
  • HPLC : Quantifies purity (>95% for pharmacological studies) .

Q. How does the ethoxy group on the pyrimidine ring influence solubility and reactivity?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP ~2.5–3.0) compared to hydroxyl or amino analogs, improving membrane permeability . Reactivity studies show the ethoxy group is stable under acidic conditions but susceptible to dealkylation with strong bases (e.g., NaOH in ethanol/water) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for piperazine-pyrimidine derivatives?

  • Methodological Answer :
  • Comparative Pharmacophore Modeling : Align analogs (e.g., chloro vs. ethoxy substituents) to identify critical binding interactions .
  • Free-Wilson Analysis : Quantifies contributions of substituents (e.g., ethoxy improves CCR2b antagonism by ~3-fold vs. methoxy) .
  • Crystal Structure Data : SHELX-refined X-ray structures (e.g., PDB entries) reveal torsional angles influencing receptor binding .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates activation energy for ethoxy group hydrolysis (e.g., B3LYP/6-31G* level) .
  • CYP450 Docking Simulations : Glide or AutoDock Vina models interactions with CYP3A4/2D6 isoforms to predict oxidation sites .
  • In Silico ADMET Tools : SwissADME predicts high intestinal absorption (HIA >90%) but moderate hepatic clearance (CLhep ~15 mL/min/kg) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Challenges : Flexible piperazine ring and tert-butyl group hinder lattice formation.
  • Solutions :
  • Co-crystallization : Use tartaric acid to form stable salts .
  • Low-Temperature Diffraction : Collect data at 100 K to reduce thermal motion .
  • SHELXL Refinement : Anisotropic displacement parameters refine disorder in ethoxy groups .

Key Notes

  • Contradictions : and report conflicting optimal substituents for CCR2b antagonism (ethoxy vs. methoxy). Systematic SAR studies are recommended.
  • Methodological Rigor : Answers integrate multi-evidence validation (e.g., synthesis protocols from , computational models from ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.